![molecular formula C29H33ClN4O3S B2381983 N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide CAS No. 422282-36-8](/img/structure/B2381983.png)
N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide is a useful research compound. Its molecular formula is C29H33ClN4O3S and its molecular weight is 553.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents
Quinazoline derivatives, including compounds structurally related to "N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide," have been explored for their antimicrobial properties. These compounds have shown potential against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The synthesis of these compounds involves several steps, including reactions with aryl isothiocyanates and subsequent cyclization processes, which have been demonstrated to yield compounds with significant antibacterial and antifungal activities (Desai, N., Shihora, P. N., & Moradia, D., 2007), (Desai, N., Dodiya, A., & Shihora, P. N., 2011).
Antituberculosis Activity
The research on 3-heteroarylthioquinoline derivatives, which are related to the compound of interest, has shown promising results in antituberculosis studies. Specific compounds within this category have exhibited significant in vitro activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mouse fibroblast cell lines, indicating their potential as effective antituberculosis agents (Chitra, S., Paul, N., Muthusubramanian, S., Manisankar, P., Yogeeswari, P., & Sriram, D., 2011).
Anticonvulsant Activity
Another significant application is in the development of anticonvulsant drugs. Compounds designed with a structural basis similar to "this compound" have shown efficacy in various seizure models, suggesting their potential as lead compounds for new antiepileptic drugs. The pharmacokinetic performance of these compounds has also been investigated, indicating favorable profiles for clinical use (Yadav, M., & Tripathi, L., 2019).
Neuroinflammation Imaging
In the field of neurology, derivatives of the compound have been used in developing radioligands for PET imaging of the 18-kDa translocator protein (TSPO), a biomarker of neuroinflammation. These studies aim to improve the sensitivity and specificity of neuroimaging in various neurological disorders, highlighting the compound's versatility in scientific research applications (Ikawa, M., Lohith, T. G., Shrestha, S., Telu, S., Zoghbi, S. S., Castellano, S., Taliani, S., Da Settimo, F., Fujita, M., Pike, V. W., & Innis, R. B., 2017).
properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-4-[2-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33ClN4O3S/c30-23-11-6-10-22(18-23)19-32-26(35)14-7-17-34-28(37)24-12-4-5-13-25(24)33-29(34)38-20-27(36)31-16-15-21-8-2-1-3-9-21/h4-6,8,10-13,18H,1-3,7,9,14-17,19-20H2,(H,31,36)(H,32,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEFILUFVAOEIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}methanesulfonamide](/img/structure/B2381900.png)

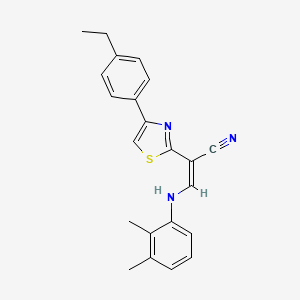

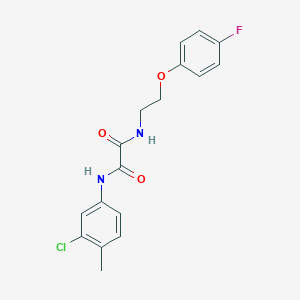
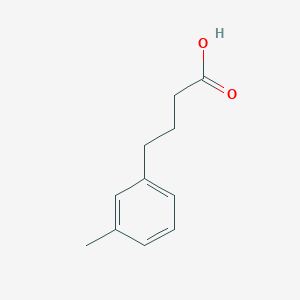
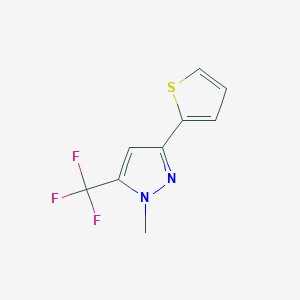

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

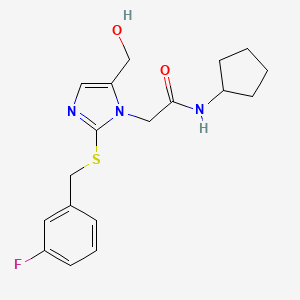

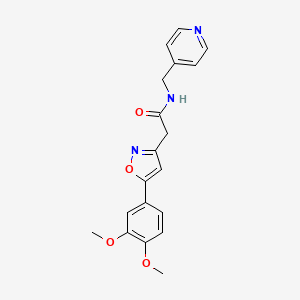
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)